An In-depth Technical Guide to (3S,5S)-Gingerdiol: Physicochemical Properties and Analytical Methodologies
An In-depth Technical Guide to (3S,5S)-Gingerdiol: Physicochemical Properties and Analytical Methodologies
Abstract: (3S,5S)-Gingerdiol, a significant metabolite of[1]-gingerol, is a molecule of increasing interest within the scientific community, particularly in the fields of pharmacology and medicinal chemistry. This guide provides a comprehensive overview of the molecular weight and physical properties of (3S,5S)-gingerdiol. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical characteristics, and established analytical and synthetic protocols. The content is structured to deliver both foundational knowledge and practical insights, ensuring scientific integrity through referenced data and methodologies.
Introduction and Chemical Identity
(3S,5S)-Gingerdiol is a naturally occurring phenylpropanoid found in the rhizomes of ginger (Zingiber officinale)[2][3]. It is primarily recognized as a major reductive metabolite of[1]-gingerol, one of the most abundant and bioactive pungent components in fresh ginger[4][5]. The conversion of[1]-gingerol to (3S,5S)-gingerdiol occurs in vivo, and this biotransformation is a key aspect of the metabolism and potential bioactivity of ginger constituents[4]. The molecule features two stereocenters at the C-3 and C-5 positions of the decane chain, leading to its specific (3S,5S) designation.
The chemical structure of (3S,5S)-Gingerdiol is characterized by a 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol framework. This structure imparts specific physicochemical properties that are crucial for its isolation, characterization, and biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (3S,5S)-Gingerdiol is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₄ | [6] |
| Molecular Weight | 296.4 g/mol | [6] |
| CAS Number | 143615-76-3 | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Optical Rotation | Not explicitly found for (3S,5S) isomer | |
| Melting Point | Not explicitly found |
Spectroscopic Characterization
The structural elucidation and confirmation of (3S,5S)-Gingerdiol rely heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural analysis of (3S,5S)-Gingerdiol. The ¹³C NMR data is crucial for confirming the carbon skeleton and the presence of key functional groups.
¹³C NMR (CDCl₃) Chemical Shifts (δ) of (3S,5S)-[1]-gingerdiol (M2) [4]
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 30.1 |
| C-2 | 40.5 |
| C-3 | 72.4 |
| C-4 | 44.9 |
| C-5 | 68.1 |
| C-6 | 36.6 |
| C-7 | 25.7 |
| C-8 | 31.9 |
| C-9 | 22.7 |
| C-10 | 14.1 |
| C-1' | 133.4 |
| C-2' | 111.9 |
| C-3' | 146.5 |
| C-4' | 144.1 |
| C-5' | 114.4 |
| C-6' | 121.1 |
| 4'-OCH₃ | 55.9 |
Data from Lv, L., et al. (2012)[4]
The provided ¹³C NMR data confirms the presence of 17 carbon atoms, including the characteristic signals for the aromatic ring, the methoxy group, and the aliphatic chain with two hydroxyl-bearing carbons (C-3 and C-5). For unambiguous structural confirmation and stereochemical assignment, a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is recommended.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of (3S,5S)-Gingerdiol, further confirming its identity.
Expected Fragmentation: While a detailed fragmentation pattern for (3S,5S)-Gingerdiol is not explicitly detailed in the search results, based on its structure, common fragmentation pathways would involve:
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Loss of water molecules (H₂O) from the hydroxyl groups.
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Cleavage of the C-C bonds in the aliphatic chain.
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Fragmentation related to the vanilloid moiety.
In positive ion mode electrospray ionization (ESI-MS), the molecule is expected to show a protonated molecule [M+H]⁺ and/or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Methodologies
This section provides established protocols for the synthesis and isolation of (3S,5S)-Gingerdiol, which are critical for obtaining the compound for research purposes.
Synthesis of (3S,5S)-Gingerdiol via Reduction of[1]-Gingerol
A common and efficient method for obtaining (3S,5S)-Gingerdiol is through the stereoselective reduction of its precursor,[1]-gingerol. This method typically yields a mixture of diastereomers that can be separated.
Protocol: [7]
-
Dissolution: Dissolve[1]-gingerol (100 mg, 0.34 mmol) in 10 mL of ethanol.
-
Reduction: Add sodium borohydride (NaBH₄) (38 mg, 1 mmol) to the solution. The reaction proceeds via the reduction of the ketone group at C-3 of[1]-gingerol.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Work-up:
-
Evaporate the solvent in vacuo.
-
Add 20 mL of water to the residue.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain a mixture of gingerdiol epimers.
-
-
Purification: Separate the (3S,5S)- and (3R,5S)-gingerdiol epimers using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as 50% aqueous acetonitrile[7].
Causality behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols without affecting other functional groups present in the molecule.
-
Preparative HPLC is a powerful technique for separating diastereomers that often have very similar physical properties, making them difficult to separate by other means like column chromatography.
Isolation of (3S,5S)-Gingerdiol from Natural Sources
While direct isolation of (3S,5S)-Gingerdiol from ginger is possible, it is often present in smaller quantities compared to its precursor,[1]-gingerol. An alternative approach involves the isolation of its glucosides followed by enzymatic hydrolysis.
Protocol (adapted from glucoside isolation): [2]
-
Extraction: Homogenize fresh ginger rhizomes in methanol and extract at a low temperature (e.g., 4°C) to minimize degradation of constituents.
-
Initial Fractionation: Concentrate the methanol extract and subject it to a series of chromatographic steps (e.g., Diaion HP-20, Sephadex LH-20) to separate fractions based on polarity.
-
Isolation of Glucosides: Utilize further chromatographic techniques, such as silica gel chromatography and preparative HPLC, to isolate the glucosides of (3S,5S)-gingerdiol.
-
Enzymatic Hydrolysis: Dissolve the isolated glucosides in a suitable buffer (e.g., 50 mM citrate buffer, pH 6.0) and incubate with a glycosidase enzyme preparation (e.g., acetone powder from fresh ginger, which contains endogenous glycosidases)[2].
-
Extraction and Purification of Aglycon: After hydrolysis, extract the reaction mixture with an organic solvent (e.g., ethyl acetate) and purify the liberated (3S,5S)-gingerdiol using preparative HPLC as described in the synthesis protocol.
Trustworthiness of Protocols: The provided protocols are based on established and published scientific literature, ensuring a high degree of reliability. However, as with any experimental procedure, optimization may be required depending on the specific starting materials and equipment used.
Visualization of Key Processes
To aid in the understanding of the methodologies, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for (3S,5S)-Gingerdiol from[1]-gingerol.
Caption: Isolation workflow of (3S,5S)-Gingerdiol from ginger rhizomes.
Conclusion
(3S,5S)-Gingerdiol is a key metabolite of[1]-gingerol with significant potential for further scientific investigation. This guide has provided a detailed overview of its molecular weight, physical properties, and spectroscopic characteristics, along with practical methodologies for its synthesis and isolation. The provided information is intended to be a valuable resource for researchers in academia and industry, facilitating the advancement of studies involving this promising natural product.
References
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Lv, L., Chen, H., Soroka, D., Chen, X., Leung, T., & Sang, S. (2012). 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells. Journal of Agricultural and Food Chemistry, 60(45), 11372–11377. [Link]
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Sekiwa, Y., Kubota, K., & Kobayashi, A. (2000). Isolation of Novel Glucosides Related to Gingerdiol from Ginger and Their Antioxidative Activities. Journal of Agricultural and Food Chemistry, 48(2), 373–377. [Link]
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PubMed. (2012). 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells. Retrieved from [Link]
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ResearchGate. (2016). Stereoselective Approach towards the Synthesis of 3R, 5 S Gingerdiol and 3 S, 5 S Gingerdiol. Retrieved from [Link]
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ResearchGate. (2013). A simple stereoselective synthesis of (+)-[1]-gingerdiol. Retrieved from [Link]
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Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents. (2023). Molecules. [Link]
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Nine New Gingerols from the Rhizoma of Zingiber officinale and Their Cytotoxic Activities. (2018). Molecules. [Link]
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Wikipedia. (n.d.). Gingerol. Retrieved from [Link]
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Extraction, purification, food applications, and recent advances for enhancing the bioavailability of 6-gingerol from ginger – A review. (2022). Food Research International. [Link]
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ResearchGate. (n.d.). (+) ESI-MS and UV spectra of 6-gingerol (a) and 6-gingerdiol (b) from normal gingers. Retrieved from [Link]
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PubMed. (2000). Isolation of novel glucosides related to gingerdiol from ginger and their antioxidative activities. Retrieved from [Link]
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precisionFDA. (n.d.). (6)-GINGERDIOL, (3S,5R)-. Retrieved from [Link]
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Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2009). Journal of Agricultural and Food Chemistry. [Link]
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Metabolite Profiling of Ginger (Zingiber officinale Roscoe) Using GC-MS and Multivariate Statistical Analysis. (2020). Molecules. [Link]
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Cheméo. (n.d.). Chemical Properties of Gingerol (CAS 23513-14-6). Retrieved from [Link]
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